
5-Bromo-N,N-dimethylnicotinamide
Overview
Description
5-Bromo-N,N-dimethylnicotinamide: is a chemical compound with the molecular formula C8H9BrN2O .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylnicotinamide involves several steps. One common method includes the bromination of 3-pyridinecarboxamide followed by N,N-dimethylation. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of dimethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinecarboxamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-N,N-dimethylnicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: It is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-Bromo-3-pyridinecarboxamide
- N,N-Dimethyl-3-pyridinecarboxamide
Comparison: 5-Bromo-N,N-dimethylnicotinamide is unique due to the presence of both bromine and N,N-dimethyl groups. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the bromine atom enhances the compound’s reactivity, while the N,N-dimethyl groups increase its lipophilicity and ability to penetrate biological membranes .
Biological Activity
5-Bromo-N,N-dimethylnicotinamide (5-Br-DMN) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHBrNO
- Molecular Weight : 272.12 g/mol
- CAS Number : 845305-86-4
5-Br-DMN is a brominated derivative of nicotinamide, which is known to influence various biological pathways. The presence of the bromine atom may enhance its interaction with biological targets compared to its non-brominated counterparts. Research indicates that compounds like 5-Br-DMN can modulate pathways related to:
- Neurotransmitter Regulation : It may affect serotonin and dopamine pathways, potentially influencing mood and anxiety levels.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.
Antidepressant and Anxiolytic Effects
Research has indicated that 5-Br-DMN exhibits antidepressant and anxiolytic properties. In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The mechanism appears to involve modulation of serotonin receptors, similar to other known antidepressants.
Cytotoxicity and Cancer Research
Preliminary studies have suggested that 5-Br-DMN may possess cytotoxic effects against certain cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating effective concentrations for therapeutic applications. This effect may be attributed to its ability to induce apoptosis through mitochondrial pathways.
Case Studies
-
Depression Model Study :
- Objective : To evaluate the antidepressant effects of 5-Br-DMN.
- Method : Mice were treated with varying doses of 5-Br-DMN and subjected to behavioral tests.
- Results : Significant reduction in immobility time was observed at doses of 10 mg/kg and above, suggesting potential efficacy as an antidepressant.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects of 5-Br-DMN on MCF-7 cells.
- Method : Cells were treated with increasing concentrations of 5-Br-DMN for 24 hours.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value calculated at approximately 15 µM.
Comparative Analysis with Related Compounds
Compound | Molecular Weight | Antidepressant Activity | Cytotoxicity (IC50) |
---|---|---|---|
This compound | 272.12 g/mol | Yes | ~15 µM |
N,N-dimethylnicotinamide | 194.25 g/mol | Moderate | ~25 µM |
5-Bromo-DMT | 267.16 g/mol | Yes | ~20 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 5-Bromo-N,N-dimethylnicotinamide, and how are intermediates characterized?
A common synthesis involves multi-step reactions starting from nicotinamide derivatives. For example, bromination at the 5-position of the pyridine ring using N-bromosuccinimide (NBS) under controlled conditions, followed by dimethylation of the amide nitrogen. Key steps include refluxing in solvents like THF with potassium carbonate as a base . Intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using NMR (e.g., confirming dimethylation via H-NMR methyl group signals) and Mass Spectrometry (MS) for molecular weight validation .
Q. How is the molecular structure of this compound validated experimentally?
The structure is confirmed via spectroscopic and crystallographic methods. The InChI or SMILES notation (e.g., C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
) provides a foundational reference . X-ray crystallography, refined using programs like SHELXL , can resolve the bromine atom's position and hydrogen-bonding interactions between the amide and pyridine groups. Thermodynamic studies of related dimethylnicotinamides (e.g., hydrogen-bonding patterns) further support structural interpretations .
Q. What thermodynamic properties are critical for handling this compound in experimental settings?
Stability under laboratory conditions is influenced by its melting point, vapor pressure, and phase behavior. Differential Scanning Calorimetry (DSC) can determine melting points, while vapor pressure measurements (e.g., using transpiration methods) assess volatility. Studies on N-methylnicotinamide analogs show phase transitions and hydrogen-bonding networks that inform storage conditions (e.g., desiccated environments to prevent hydrolysis) .
Advanced Research Questions
Q. How can crystallographic data refinement (e.g., SHELXL) resolve ambiguities in the compound’s electron density map?
SHELXL is used to refine high-resolution X-ray data, particularly for resolving heavy atoms like bromine. For example, anisotropic displacement parameters for bromine improve accuracy in bond-length and angle calculations. Twinning or disorder in the dimethylamide group can be addressed using restraints and constraints in SHELXL . Advanced refinement strategies, such as Hirshfeld surface analysis, may further clarify intermolecular interactions .
Q. What methodological approaches are used to analyze contradictory data in reaction yields or purity?
Discrepancies in synthesis yields may arise from bromination efficiency or side reactions. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while -NMR identifies byproducts (e.g., incomplete dimethylation). Statistical tools like Design of Experiments (DoE) optimize reaction parameters (temperature, stoichiometry) to minimize variability . Contradictions in crystallographic data (e.g., hydrogen bonding vs. steric effects) require cross-validation with spectroscopic and computational methods .
Q. What strategies are employed to study the compound’s reactivity in medicinal chemistry applications?
Reactivity is explored via functional group transformations. For example, the bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl groups, while the dimethylamide can undergo hydrolysis to carboxylic acids under acidic conditions. Kinetic studies (e.g., monitoring reaction progress via -NMR if fluorinated analogs are synthesized) and computational modeling (DFT for transition state analysis) elucidate mechanistic pathways .
Q. How does this compound compare to structurally related kinase inhibitors in target binding assays?
Molecular docking studies (using AutoDock Vina or Schrödinger Suite) predict binding affinities to kinase active sites. The bromine atom may occupy hydrophobic pockets, while the dimethylamide group influences hydrogen bonding with catalytic residues. Comparative assays with analogs (e.g., 5-Bromo-N-phenylnicotinamide) reveal structure-activity relationships (SAR), with IC values quantified via enzyme-linked immunosorbent assays (ELISA) .
Q. Methodological Notes
- Synthesis Optimization : Use DoE to balance bromination efficiency (e.g., NBS vs. Br) and solvent polarity effects .
- Data Contradictions : Cross-reference crystallographic data with spectroscopic results (e.g., Raman for hydrogen bonding) .
- Safety : Brominated compounds require handling in fume hoods; waste disposal follows halogenated organic protocols .
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSTHBGCFFUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634115 | |
Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292170-96-8 | |
Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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